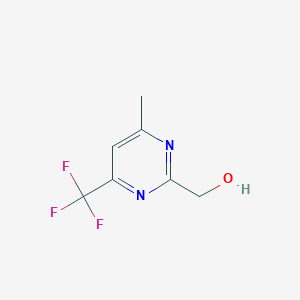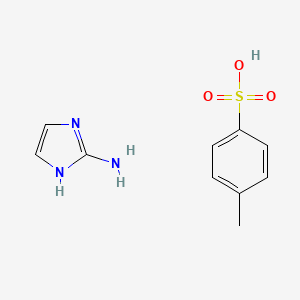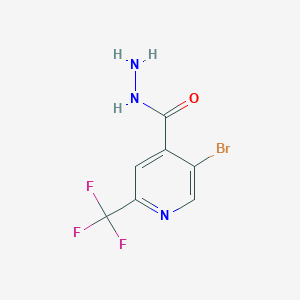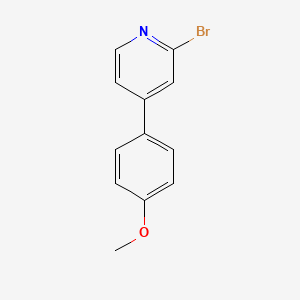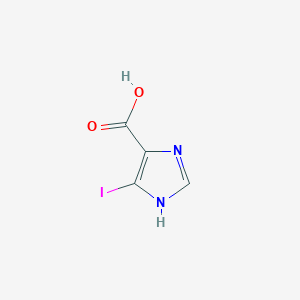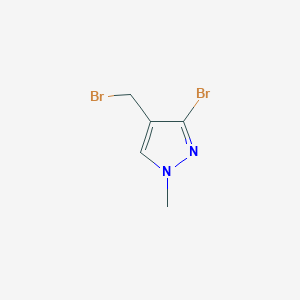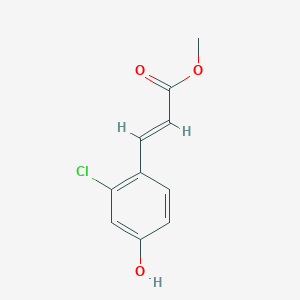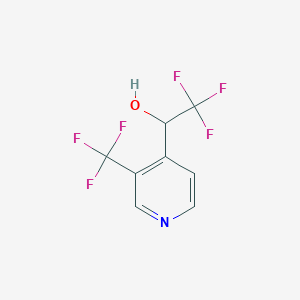
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol is a fluorinated organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are largely attributed to the presence of multiple fluorine atoms. These properties make it valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol typically involves the introduction of trifluoromethyl groups into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as trichloromethyl-pyridine, followed by nucleophilic substitution to introduce the hydroxyl group. Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods
Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The direct fluorination method is favored for its efficiency and cost-effectiveness. This process involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to achieve the desired trifluoromethylation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.
Major Products Formed
Oxidation: Formation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethane.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol is primarily influenced by its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties but lacking the hydroxyl group.
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanol: A structural isomer with the trifluoromethyl group attached to a different position on the pyridine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-(trifluoromethyl)pyridin-4-yl)ethanol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the same molecule. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H5F6NO |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-(trifluoromethyl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)5-3-15-2-1-4(5)6(16)8(12,13)14/h1-3,6,16H |
Clé InChI |
NVFOEEKXNBFSIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(C(F)(F)F)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


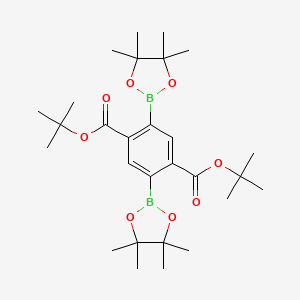



![Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15248186.png)
